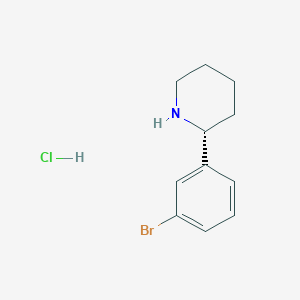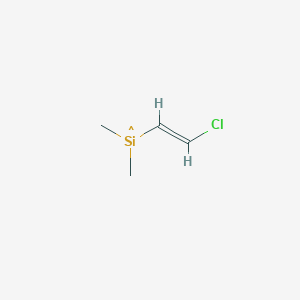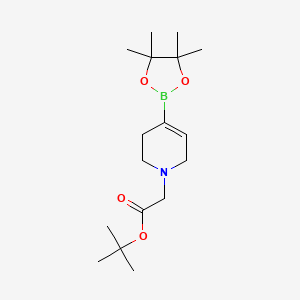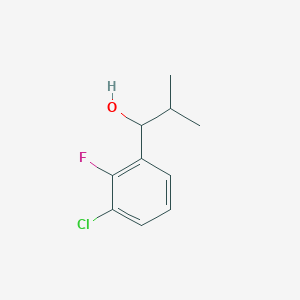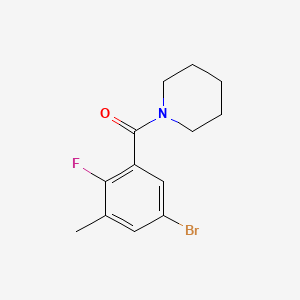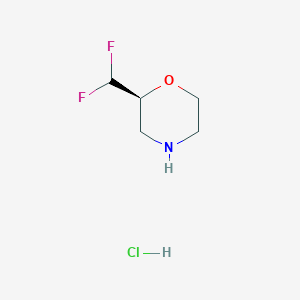![molecular formula C7H5N3O3 B14032769 4,7-Dihydro-4-oxo-1H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid CAS No. 1016241-79-4](/img/structure/B14032769.png)
4,7-Dihydro-4-oxo-1H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dihydro-4-oxo-1H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid is a heterocyclic compound that features a fused pyrrolo-pyrimidine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dihydro-4-oxo-1H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid typically involves the condensation of 2,4-diamino-6-hydroxypyrimidine with an appropriate 2-bromoaldehyde under dehydrating conditions. The resulting ester product is then hydrolyzed under basic conditions to yield the carboxylic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the pyrrolo ring.
Reduction: Reduction reactions can occur, especially at the carbonyl group.
Substitution: Nucleophilic substitution reactions are common, particularly at positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4,7-Dihydro-4-oxo-1H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its interactions with biological macromolecules, such as enzymes and nucleic acids.
Industry: The compound can be used in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4,7-Dihydro-4-oxo-1H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes involved in nucleotide synthesis. By inhibiting these enzymes, the compound can disrupt the replication of viruses or the proliferation of cancer cells. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Pemetrexed: A structurally similar compound used as an anticancer agent.
Methotrexate: Another similar compound with applications in cancer treatment and autoimmune diseases.
Tubercidin: A nucleoside antibiotic with a similar pyrrolo-pyrimidine structure.
Uniqueness: 4,7-Dihydro-4-oxo-1H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which can influence its biological activity and solubility. This makes it a versatile scaffold for the development of new therapeutic agents.
Propriétés
Numéro CAS |
1016241-79-4 |
|---|---|
Formule moléculaire |
C7H5N3O3 |
Poids moléculaire |
179.13 g/mol |
Nom IUPAC |
4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C7H5N3O3/c11-6-3-1-4(7(12)13)10-5(3)8-2-9-6/h1-2H,(H,12,13)(H2,8,9,10,11) |
Clé InChI |
TYFLJWDXIIGMDF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC2=C1C(=O)NC=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


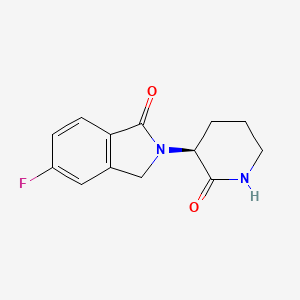
![2,7-Ditridecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14032692.png)
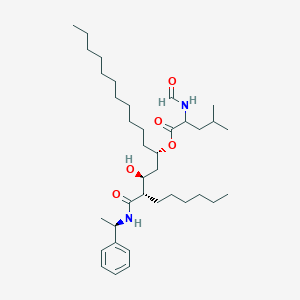
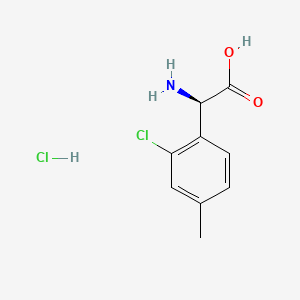
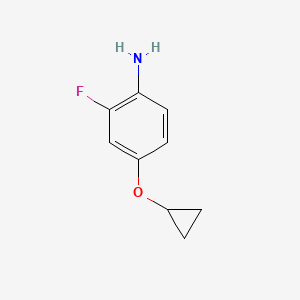
![(3AR,7AS)-1-Methyl-3-(pyridin-3-YL)hexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14032711.png)
![6-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B14032716.png)
